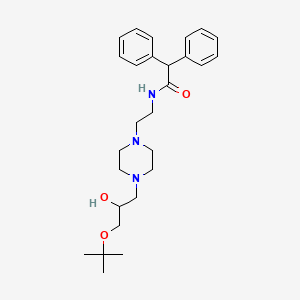
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structural properties It is a derivative of diphenylacetamide, featuring multiple functional groups that contribute to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide typically involves several steps:
Formation of the tert-butoxy intermediate: : Starting from a suitable precursor, the tert-butoxy group is introduced via nucleophilic substitution reactions. Common reagents include tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.
Hydroxylation: : The intermediate undergoes hydroxylation to introduce the hydroxypropyl group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Piperazine ring formation: : The functionalized intermediate is then reacted with piperazine to form the piperazin-1-yl moiety. This step usually requires anhydrous conditions and a suitable solvent like dichloromethane.
Final coupling: : The resulting piperazine derivative is coupled with 2,2-diphenylacetic acid using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to yield the final compound.
Industrial Production Methods
Industrial production often scales up these processes with optimized reaction conditions, including controlled temperatures, pressures, and purification methods like chromatography and crystallization to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group in the compound can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: : The compound can undergo reduction reactions where the carbonyl groups are reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The tert-butoxy group can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Coupling Agents: : EDCI, HOBt.
Solvents: : Dichloromethane, ethanol, acetone.
Major Products
Oxidation Products: : Ketones, aldehydes.
Reduction Products: : Secondary and primary alcohols.
Substitution Products: : Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Explored for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Industry: : Potential use as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. Its piperazine moiety and diphenylacetamide core are crucial for binding affinity and specificity. The molecular targets often include proteins involved in signaling pathways, where the compound can modulate their activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Unique Features
Functional Diversity: : The combination of tert-butoxy, hydroxypropyl, piperazine, and diphenylacetamide groups provides a unique set of chemical functionalities that can be exploited in various applications.
Chemical Stability: : The compound's structural integrity under different chemical conditions is superior compared to similar compounds.
Similar Compounds
N-(2-(4-(3-(methoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide
N-(2-(4-(3-(tert-butoxy)-2-aminopropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylpropanamide
Conclusion
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide is a compound with significant potential across various fields, from synthetic chemistry to medicinal applications. Its unique structural properties make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O3/c1-27(2,3)33-21-24(31)20-30-18-16-29(17-19-30)15-14-28-26(32)25(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,24-25,31H,14-21H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSABXVBIWOMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














